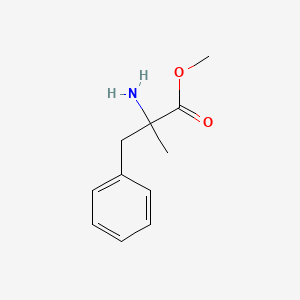

![molecular formula C8H6F3NO3 B6205624 1-[3-(trifluoromethyl)-1,2-oxazol-5-yl]cyclopropane-1-carboxylic acid CAS No. 2092523-73-2](/img/no-structure.png)

1-[3-(trifluoromethyl)-1,2-oxazol-5-yl]cyclopropane-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-[3-(trifluoromethyl)-1,2-oxazol-5-yl]cyclopropane-1-carboxylic acid” is an intermediate in the preparation of MK-5046, a potent, selective bombesin receptor subtype-3 agonist for the treatment of obesity .

Synthesis Analysis

The synthesis of cyclopropanes, a core component of the compound, has been extensively studied. A general cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl Grignard reagents has been reported . Additionally, the Suzuki-Miyaura coupling reaction of potassium cyclopropyltrifluoroborates has been used to produce various substituted aryl cyclopropanes .Molecular Structure Analysis

The molecular formula of the compound is C5H5F3O2. It has a molecular weight of 154.09 . The SMILES string representation is OC(=O)C1(CC1)C(F)(F)F .Chemical Reactions Analysis

The compound, being a cyclopropane derivative, can participate in various chemical reactions. For instance, a Rh(III) catalyst can promote a cyclopropanation of electron-deficient alkenes with N-Enoxyphthalimides .Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 86-90 °C .Safety and Hazards

Future Directions

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-[3-(trifluoromethyl)-1,2-oxazol-5-yl]cyclopropane-1-carboxylic acid involves the preparation of the oxazole ring followed by the cyclopropane ring formation and carboxylation.", "Starting Materials": [ "2-amino-2-(trifluoromethyl)acetic acid", "ethyl bromoacetate", "sodium hydride", "2-bromo-5-trifluoromethyl-1,3-oxazole", "cyclopropane carboxylic acid", "N,N-dimethylformamide", "diethyl ether", "water", "sodium hydroxide", "hydrochloric acid" ], "Reaction": [ "Step 1: Preparation of 2-bromo-5-trifluoromethyl-1,3-oxazole by reacting 2-amino-2-(trifluoromethyl)acetic acid with ethyl bromoacetate in the presence of sodium hydride and N,N-dimethylformamide.", "Step 2: Formation of the cyclopropane ring by reacting 2-bromo-5-trifluoromethyl-1,3-oxazole with cyclopropane carboxylic acid in the presence of sodium hydride and diethyl ether.", "Step 3: Carboxylation of the cyclopropane ring by treating the intermediate with sodium hydroxide and carbon dioxide in water.", "Step 4: Acidification of the reaction mixture with hydrochloric acid to obtain the final product, 1-[3-(trifluoromethyl)-1,2-oxazol-5-yl]cyclopropane-1-carboxylic acid." ] } | |

CAS RN |

2092523-73-2 |

Molecular Formula |

C8H6F3NO3 |

Molecular Weight |

221.1 |

Purity |

0 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.